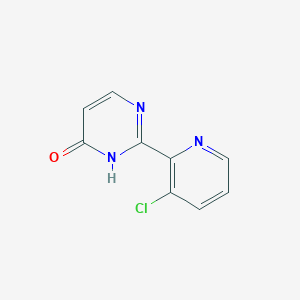
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Descripción general
Descripción
“2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” is a chemical compound that is part of a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives involves several steps. One method involves the reaction of pyrazole or pyrazole derivatives . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Aplicaciones Científicas De Investigación
Application 1: Anti-Fibrosis Activity
- Summary of the Application: This compound has been used in the design of novel heterocyclic compounds with potential biological activities. Specifically, it has been evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were then evaluated against HSC-T6 .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Synthesis of Novel Pyrazole Derivatives
- Summary of the Application: This compound has been used in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .
- Methods of Application: The pyrazole carbonyl chloride was reacted with each of substituted phenylhydroxyamines. The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .
- Results or Outcomes: The structures of the title compounds were determined by IR, 1H NMR, and HRMS. Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
Application 3: Photophysical Behavior
- Summary of the Application: This compound has been used in the study of the photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule .
- Methods of Application: The photophysical behavior of TT-Py was investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
- Results or Outcomes: The study revealed that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
Application 4: Synthesis of Anthranilamide Compounds
- Summary of the Application: This compound has been used in the synthesis of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, which is useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .
- Methods of Application: Novel methods of synthesizing 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid from pyrazole or pyrazole derivatives were described .
- Results or Outcomes: The benefits of the methods of the present disclosure compared to previous methods are numerous and include improved overall yield, reduced cost, eliminated need for mixed solvent separations, reduced waste, simplified operation complexity, and reduced process hazards .
Application 5: Photophysical Behavior
- Summary of the Application: This compound has been used in the study of the photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule .
- Methods of Application: The photophysical behavior of TT-Py was investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
- Results or Outcomes: The study revealed that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
Application 6: Synthesis of Anthranilamide Compounds
- Summary of the Application: This compound has been used in the synthesis of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, which is useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .
- Methods of Application: Novel methods of synthesizing 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid from pyrazole or pyrazole derivatives were described .
- Results or Outcomes: The benefits of the methods of the present disclosure compared to previous methods are numerous and include improved overall yield, reduced cost, eliminated need for mixed solvent separations, reduced waste, simplified operation complexity, and reduced process hazards .
Safety And Hazards
Direcciones Futuras
The future directions for “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives could involve further exploration of their biological activities. For example, some novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Therefore, these compounds might be developed into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWXODPWJCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



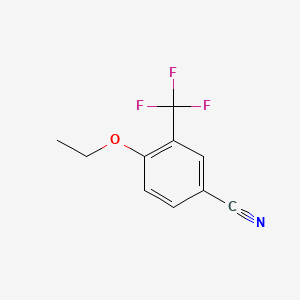
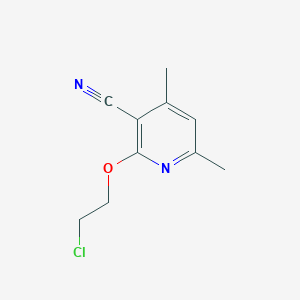
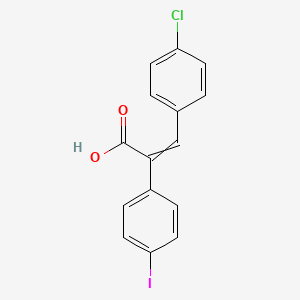
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
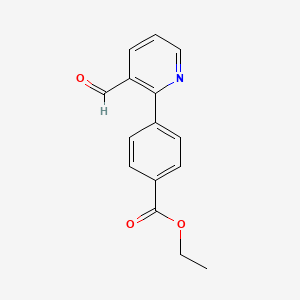
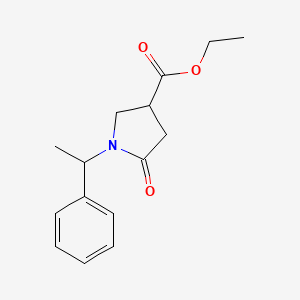
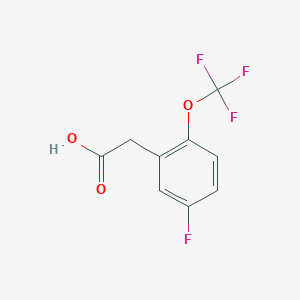
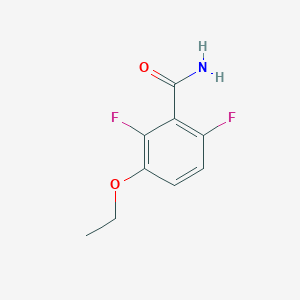
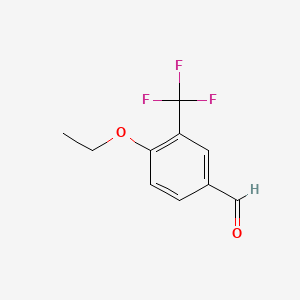
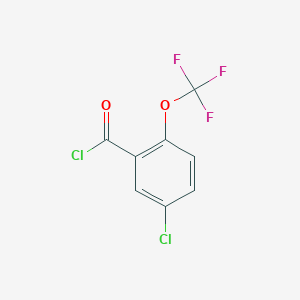
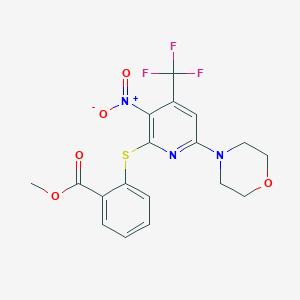
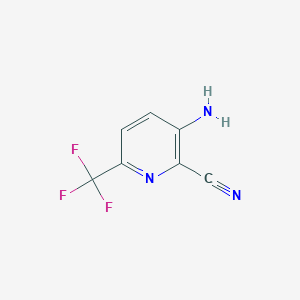
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)